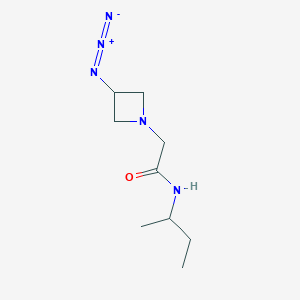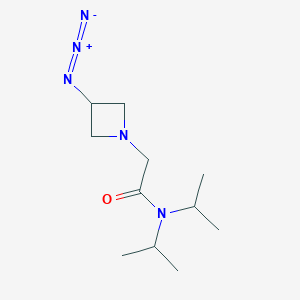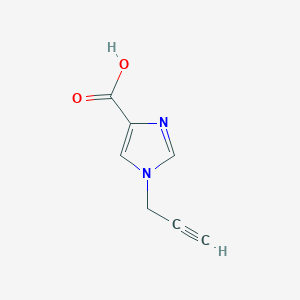
2-(Azidometil)-3-metiltiofeno
Descripción general
Descripción
2-(Azidomethyl)-3-methylthiophene is a useful research compound. Its molecular formula is C6H7N3S and its molecular weight is 153.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Azidomethyl)-3-methylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azidomethyl)-3-methylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Etiquetado bioortogonal y funcionalización
Los nucleósidos modificados con azida, como el 2-(Azidometil)-3-metiltiofeno, son bloques de construcción importantes para la funcionalización de ARN y ADN mediante química click basada en la cicloadición azida-alquino . Este método permite el etiquetado y la modificación específicos del sitio de los ácidos nucleicos in vitro y en las células, lo cual es crucial para estudiar todos los aspectos de la función del ADN y el ARN .
Síntesis de nucleósidos modificados con azida
El compuesto se puede utilizar en la síntesis de nucleósidos modificados con 2'-azida . El grupo 2'-hidroxilo se puede activar con cloruro de trifluormetanosulfonilo (Tf Cl) y luego tratar con azida de litio o sodio .
Entrecruzadores en ciencias de los materiales
Las azidas orgánicas, incluido el this compound, a menudo se utilizan como entrecruzadores en las ciencias de los materiales . Pueden producir nitrenos altamente reactivos que muestran una eficiencia extraordinaria en el entrecruzamiento de polímeros, un proceso utilizado para alterar las propiedades físicas de los polímeros y aumentar las eficiencias de los dispositivos basados en polímeros como las pilas de combustible de membrana, las células solares orgánicas (OSCs), los diodos emisores de luz (LED) y los transistores de efecto de campo orgánicos (OFET) .
Precursor para síntesis orgánica
La presencia de grupos azida convierte al this compound en un valioso precursor para diversas síntesis orgánicas. Se puede utilizar para introducir grupos azido en otros compuestos orgánicos, lo que permite una amplia gama de reacciones químicas.
Síntesis de heterociclos
El this compound se puede utilizar en la síntesis de varios heterociclos . Por ejemplo, puede sufrir una ciclización intermolecular con el grupo azida para dar un radical aminilo ciclado .
Materiales altamente energéticos
Debido a su propensión a liberar nitrógeno mediante activación térmica o fotólisis, las azidas orgánicas como el this compound se pueden utilizar en la creación de materiales altamente energéticos .
Mecanismo De Acción
Mode of Action
- 2-(Azidomethyl)-3-methylthiophene likely binds to the active site of MAO, preventing its enzymatic activity. By inhibiting MAO, the compound reduces the breakdown of catecholamines (e.g., dopamine), leading to increased levels in immune and non-immune cells. Elevated catecholamines may contribute to the compound’s anti-inflammatory properties .
Biochemical Pathways
- In vitro and in vivo studies have explored the effects of MAO inhibitors on inflammation. These models include both central nervous system (CNS) and non-CNS tissues. The complex network of cytokines and chemokines plays a crucial role in regulating inflammation. Dysregulation of their expression is associated with chronic inflammatory and autoimmune diseases .
Propiedades
IUPAC Name |
2-(azidomethyl)-3-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-5-2-3-10-6(5)4-8-9-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLECNDUPLPRRJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















